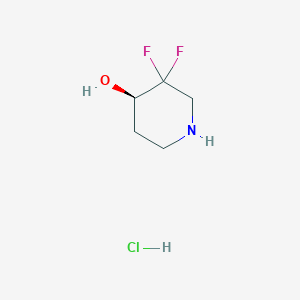
(R)-3,3-Difluoropiperidin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,3-Difluoropiperidin-4-ol hydrochloride is a chemical compound with significant interest in various scientific fields. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms at the 3-position and a hydroxyl group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Difluoropiperidin-4-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of piperidine derivatives followed by hydroxylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxylation step can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-3,3-Difluoropiperidin-4-ol hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, including crystallization and recrystallization, are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-3,3-Difluoropiperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluoropiperidine derivative.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted piperidine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
®-3,3-Difluoropiperidin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3,3-Difluoropiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropiperidine: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
4-Hydroxypiperidine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3-Fluoropiperidine: Contains only one fluorine atom, leading to different steric and electronic effects.
Uniqueness
®-3,3-Difluoropiperidin-4-ol hydrochloride is unique due to the combination of fluorine atoms and a hydroxyl group, which provides a distinct set of chemical properties. This combination allows for specific interactions in biological systems and enhances its utility in various applications.
Properties
Molecular Formula |
C5H10ClF2NO |
|---|---|
Molecular Weight |
173.59 g/mol |
IUPAC Name |
(4R)-3,3-difluoropiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h4,8-9H,1-3H2;1H/t4-;/m1./s1 |
InChI Key |
LJCFIXWIHGQCPA-PGMHMLKASA-N |
Isomeric SMILES |
C1CNCC([C@@H]1O)(F)F.Cl |
Canonical SMILES |
C1CNCC(C1O)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


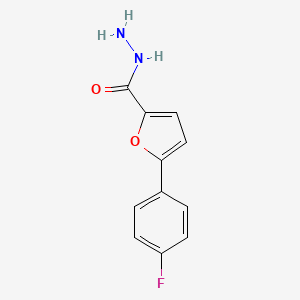
![[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]carboxylic acid](/img/structure/B12444871.png)
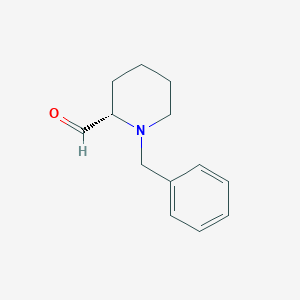

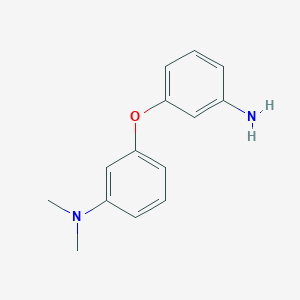
![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12444906.png)
![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine](/img/structure/B12444916.png)


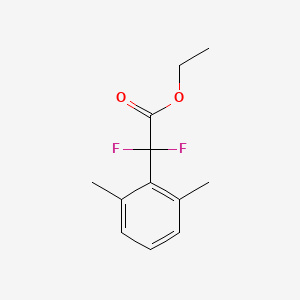
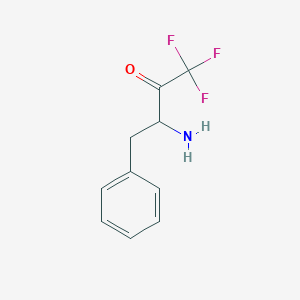
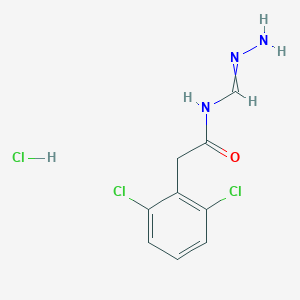
![4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide](/img/structure/B12444963.png)
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)
